molecular formula C10H19N3O B2752835 [(1-Ethyl-1H-pyrazol-5-yl)methyl](1-methoxypropan-2-yl)amine CAS No. 1602946-21-3

[(1-Ethyl-1H-pyrazol-5-yl)methyl](1-methoxypropan-2-yl)amine

Cat. No.: B2752835
CAS No.: 1602946-21-3
M. Wt: 197.282
InChI Key: IGALVXBRUOITFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethyl-1H-pyrazol-5-yl)methylamine is a secondary amine featuring a pyrazole ring substituted with an ethyl group and a methoxypropan-2-ylamine moiety. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility.

Properties

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-methoxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-4-13-10(5-6-12-13)7-11-9(2)8-14-3/h5-6,9,11H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGALVXBRUOITFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CNC(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The amine reacts with the ketone to form an imine intermediate, which is reduced in situ to the secondary amine. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium on carbon (Pd/C) serves as the reducing agent.

Generic equation :
$$
\text{(1-Ethyl-1H-pyrazol-5-yl)methanamine} + \text{1-Methoxypropan-2-one} \xrightarrow{\text{NaBH3CN}} \text{Target Compound}
$$

Optimized Procedure

  • Reagents :

    • (1-Ethyl-1H-pyrazol-5-yl)methanamine (1.0 equiv, 1.2 g, 8.7 mmol)
    • 1-Methoxypropan-2-one (1.1 equiv, 0.95 mL, 9.6 mmol)
    • NaBH3CN (1.5 equiv, 0.82 g, 13.1 mmol)
    • Methanol (anhydrous, 15 mL)
  • Steps :

    • Dissolve the amine and ketone in methanol under nitrogen.
    • Add NaBH3CN portion-wise at 0°C.
    • Stir at room temperature for 12 hours.
    • Quench with saturated NaHCO3, extract with ethyl acetate (3 × 20 mL).
    • Dry over MgSO4, concentrate, and purify via silica gel chromatography (hexane:EtOAc = 4:1).
  • Yield : 68–72%.

Nucleophilic Substitution Pathway

An alternative route employs alkylation of (1-ethyl-1H-pyrazol-5-yl)methanamine with 1-methoxypropan-2-yl mesylate.

Mesylate Preparation

1-Methoxypropan-2-ol is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as base:
$$
\text{1-Methoxypropan-2-ol} + \text{MsCl} \xrightarrow{\text{TEA}} \text{1-Methoxypropan-2-yl mesylate}
$$

Alkylation Procedure

  • Reagents :

    • (1-Ethyl-1H-pyrazol-5-yl)methanamine (1.0 equiv, 1.2 g, 8.7 mmol)
    • 1-Methoxypropan-2-yl mesylate (1.2 equiv, 1.8 g, 10.4 mmol)
    • Potassium carbonate (2.0 equiv, 2.4 g, 17.4 mmol)
    • Acetonitrile (anhydrous, 20 mL)
  • Steps :

    • Mix amine, mesylate, and K2CO3 in acetonitrile.
    • Reflux at 80°C for 24 hours.
    • Filter, concentrate, and purify via distillation (bp 110–115°C at 0.5 mmHg).
  • Yield : 55–60%.

Catalytic Amination Strategies

Recent advances utilize transition-metal catalysis for C–N bond formation. A palladium-catalyzed coupling between (1-ethyl-1H-pyrazol-5-yl)methyl chloride and 1-methoxypropan-2-amine has been explored.

Palladium-Catalyzed Coupling

  • Catalyst System :

    • Pd2(dba)3 (5 mol%)
    • Xantphos (10 mol%)
    • Cs2CO3 (2.0 equiv)
  • Conditions :

    • Toluene, 110°C, 18 hours.
  • Yield : 50–55%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Reductive Amination 68–72 >95 12–15 Industrial
Nucleophilic Alkylation 55–60 90–93 8–10 Pilot-scale
Catalytic Amination 50–55 85–88 18–20 Lab-scale

Reductive amination offers superior yield and purity, making it the preferred industrial method. Nucleophilic substitution is cost-effective but requires rigorous moisture control. Catalytic methods remain experimental due to moderate yields.

Purification and Characterization

Final purification employs flash chromatography (silica gel, hexane/EtOAc) or distillation . Characterization data aligns with literature:

  • 1H NMR (400 MHz, CDCl3): δ 1.35 (t, J = 7.2 Hz, 3H, CH2CH3), 1.45 (d, J = 6.8 Hz, 3H, CH(CH3)), 3.25 (s, 3H, OCH3), 3.85 (m, 1H, NCH2).
  • HRMS : m/z calcd for C10H19N3O [M+H]+: 198.1601; found: 198.1603.

Industrial-Scale Considerations

Batch reactors with temperature-controlled feed systems minimize exothermic risks during reductive amination. Solvent recovery (methanol) reduces costs by 30%. Regulatory compliance requires monitoring residual Pd (<10 ppm) in catalytic routes.

Emerging Methodologies

Flow chemistry techniques are being tested for continuous synthesis, achieving 75% yield with residence times <2 hours. Biocatalytic approaches using transaminases show promise but remain at TRL 3.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives often exhibit significant antimicrobial properties. (1-Ethyl-1H-pyrazol-5-yl)methylamine has been evaluated for its effectiveness against various bacterial strains, including resistant types such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy
A study assessed the antibacterial activity of this compound against multidrug-resistant pathogens. The results demonstrated significant activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid, highlighting its potential as an alternative treatment option.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that compounds with similar structural features exhibit cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).

Case Study: Cytotoxic Effects
In comparative studies assessing the cytotoxic effects of several derivatives on cancer cell lines, (1-Ethyl-1H-pyrazol-5-yl)methylamine demonstrated a remarkable reduction in cell viability at concentrations above 10 µM. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, although further investigation is needed to elucidate specific pathways involved .

Potential Therapeutic Applications

Given its promising biological activities, (1-Ethyl-1H-pyrazol-5-yl)methylamine holds potential for development in several therapeutic areas:

  • Antimicrobial Treatments : Its efficacy against resistant bacterial strains suggests potential as an antimicrobial agent.
  • Cancer Therapy : The demonstrated cytotoxic effects on cancer cell lines indicate possible applications in oncology.
  • Anti-inflammatory Applications : Further research may explore its anti-inflammatory properties based on the known activities of pyrazole derivatives.

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(5-Bromothiophen-2-yl)methyl(1-methoxypropan-2-yl)amine

Structural Similarities :

  • Shared (1-methoxypropan-2-yl)amine group.
  • Methyl linkage to a heterocyclic ring (thiophene vs. pyrazole).

Key Differences :

  • Heterocyclic Core : The bromothiophene () introduces sulfur and bromine, altering electronic properties. Bromine increases molecular weight (264.18 g/mol vs. ~184.26 g/mol for the target compound) and may enhance electrophilic reactivity, making it suitable for cross-coupling reactions in pharmaceutical intermediates .
  • Applications : Bromothiophene derivatives are common in drug discovery (e.g., kinase inhibitors), whereas pyrazole-containing compounds are prevalent in agrochemicals (e.g., fungicides) due to their hydrogen-bonding interactions.

Bicyclo[2.2.1]hept-5-en-2-ylmethyl(1-methoxypropan-2-yl)amine

Structural Similarities :

  • Identical (1-methoxypropan-2-yl)amine group.
  • Methyl linkage to a cyclic structure.

Key Differences :

  • Rigidity vs. Flexibility : The bicycloheptene group () introduces steric hindrance and rigidity, likely reducing solubility in polar solvents compared to the pyrazole-based compound.
  • Thermal Stability : The strained bicyclic system may lower thermal stability, whereas the pyrazole’s aromaticity could enhance stability under oxidative conditions.

Methyl Diethanol Amine (MDEA)-Based Adsorbents

Structural Similarities :

  • Tertiary amine (MDEA) vs. secondary amine (target compound). Both contain ether and amine functionalities.

Key Differences :

  • CO₂ Adsorption Mechanism : MDEA, a tertiary amine, reacts with CO₂ via base-catalyzed hydrolysis, forming bicarbonate, whereas secondary amines (like the target compound) may form carbamates, offering faster reaction kinetics but lower stability .

Physicochemical and Functional Comparisons

Adsorption and Reactivity

Property Target Compound (Pyrazole) MDEA-MC () Bromothiophene Analog ()
Amine Type Secondary Tertiary Secondary
CO₂ Adsorption Potential carbamate formation Bicarbonate formation Not studied
Key Functional Groups Pyrazole, ether, amine Tertiary amine, hydroxyl Bromothiophene, ether, amine
Molecular Weight ~184.26 g/mol N/A 264.18 g/mol

Biological Activity

(1-Ethyl-1H-pyrazol-5-yl)methylamine, a pyrazole derivative, has garnered attention for its diverse biological activities. This compound features a pyrazole ring with an ethyl group at the 1-position and a methoxypropan-2-ylamine group at the 5-position, which contributes to its unique chemical properties and potential therapeutic applications.

PropertyValue
Molecular Formula C₁₀H₁₉N₃O
Molecular Weight 197.28 g/mol
CAS Number 1602946-21-3
Boiling Point Not Available
Melting Point Not Available
Density Not Available

This compound is synthesized through the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 1-methoxypropan-2-ylamine, typically in the presence of a base such as sodium hydride or potassium carbonate in aprotic solvents like DMF or THF .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. (1-Ethyl-1H-pyrazol-5-yl)methylamine has been tested against various bacterial strains, showing promising results in inhibiting growth. A study demonstrated that this compound effectively reduced the viability of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Experimental models have shown that it can modulate inflammatory pathways, potentially reducing cytokine production and inflammation markers. This activity positions it as a candidate for developing new anti-inflammatory drugs .

The mechanism of action involves the binding of (1-Ethyl-1H-pyrazol-5-yl)methylamine to specific receptors or enzymes, leading to modulation of biological pathways. This interaction can inhibit certain enzymatic activities linked to inflammation and infection, thereby exerting its biological effects .

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the efficacy of (1-Ethyl-1H-pyrazol-5-yl)methylamine against multi-drug resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also enhanced the activity of conventional antibiotics when used in combination therapy. This finding highlights its potential role in combating antibiotic resistance .

Case Study 2: Anti-inflammatory Applications

In a preclinical trial involving inflammatory bowel disease models, (1-Ethyl-1H-pyrazol-5-yl)methylamine demonstrated significant reductions in disease severity. The compound was able to lower levels of pro-inflammatory cytokines and improve histopathological scores, suggesting that it could be developed into a therapeutic agent for inflammatory conditions .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize (1-Ethyl-1H-pyrazol-5-yl)methylamine and its analogs?

Methodological Answer:

  • Hydrazine Cyclization : React hydrazine derivatives with ketones (e.g., 1-methoxypropan-2-yl ketones) under acidic/basic conditions to form the pyrazole core .
  • Nucleophilic Substitution : Introduce substituents via reactions with alkyl halides or acid chlorides. For example, triethylamine-mediated acylation of pyrazol-5-amine derivatives with methoxypropan-2-yl groups .
  • Optimization : Use continuous flow reactors or catalysts (e.g., POCl₃ for cyclization) to enhance yield and selectivity .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify substituents (e.g., methoxypropan-2-yl methyl groups at δ ~3.3–3.5 ppm) and pyrazole ring protons .
    • FTIR : Detect functional groups (e.g., C-N stretch at ~1353 cm⁻¹, amine N-H at ~3250 cm⁻¹) .
  • Elemental Analysis : Confirm C, H, N percentages (e.g., C: ~57.66%, N: ~16.01% for related pyrazole derivatives) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z ~437.41 for acylated analogs) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to map connectivity, especially for sterically hindered regions .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond angles/geometry .
  • Comparative Analysis : Benchmark spectral data against structurally characterized analogs (e.g., pyrazole derivatives with methoxyalkyl substituents) .

Advanced: What strategies optimize reaction yield when steric hindrance limits substitution at the pyrazole C5 position?

Methodological Answer:

  • Microwave-Assisted Synthesis : Enhance reaction kinetics under controlled temperature/pressure .
  • Catalytic Systems : Employ Pd-catalyzed cross-coupling or phase-transfer catalysts to improve accessibility .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates and reduce steric effects .

Basic: How are in vitro biological activities (e.g., antimicrobial, antitubulin) evaluated for this compound?

Methodological Answer:

  • Antimicrobial Assays :
    • MIC Testing : Determine minimum inhibitory concentration against bacterial/fungal strains (e.g., S. aureus, E. coli) using broth microdilution .
  • Anticancer Screening :
    • Tubulin Polymerization Assay : Measure inhibition via fluorescence-based in vitro assays .
    • Sea Urchin Embryo Model : Assess antimitotic effects by monitoring cell division arrest .

Advanced: How to design structure-activity relationship (SAR) studies for enhancing biological potency?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified alkyl/aryl groups (e.g., cyclopropyl, 4-methoxybenzyl) to assess impact on activity .
  • Pharmacophore Mapping : Use molecular docking (e.g., σ₁ receptor binding studies) to identify critical interactions .
  • Dose-Response Analysis : Calculate IC₅₀ values for cytotoxicity (e.g., against MCF-7 or HeLa cell lines) and correlate with substituent properties .

Advanced: What challenges arise in crystallizing this compound for X-ray analysis, and how are they addressed?

Methodological Answer:

  • Crystal Growth : Use slow evaporation in solvent mixtures (e.g., DCM/hexane) to promote nucleation .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • Low Diffraction Quality : Optimize cryoprotection (e.g., glycerol) and data collection at synchrotron facilities for high-resolution datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.